molecular formula C32H40N2O5S B1682620 N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine CAS No. 121346-32-5

N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine

Cat. No.: B1682620
CAS No.: 121346-32-5
M. Wt: 564.7 g/mol
InChI Key: GCVFQRRBTCHIPK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O5S/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVFQRRBTCHIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026010
Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121346-32-5
Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3,4-Dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine, commonly referred to as compound 121346-33-6 , is a complex organic molecule with significant potential in medicinal chemistry. This compound integrates a variety of functional groups that contribute to its biological activities, particularly as a calcium channel antagonist.

Chemical Structure and Properties

  • Molecular Formula : C34H42N2O9S
  • Molecular Weight : 654.77 g/mol
  • CAS Number : 121346-33-6

The compound features a dimethoxyphenethyl group, a sulfonyl group linked to an indole derivative, and a propan-1-amine moiety. The unique combination of these groups suggests diverse biological activities, particularly in cardiovascular and neuropharmacological contexts.

Calcium Channel Antagonism

One of the most notable biological activities of this compound is its potent antagonistic effect on L-type calcium channels. It binds allosterically to the α1\alpha_1 subunit of these channels with a dissociation constant (KdK_d) of 20 pM, indicating high affinity. This interaction leads to:

  • Vasorelaxation : The compound induces relaxation in vascular smooth muscle without significant inotropic or chronotropic effects, making it a candidate for managing conditions like hypertension.
  • Inhibition of Smooth Muscle Cell Proliferation : It has been shown to inhibit platelet-derived growth factor (PDGF)-stimulated proliferation of smooth muscle cells, which is relevant in the context of vascular remodeling and atherosclerosis .

Neuroactive Properties

The structural similarities between this compound and other neuroactive substances suggest potential implications for neuropharmacological applications. Preliminary studies indicate that it may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or direct effects on neuronal excitability.

Comparative Analysis with Similar Compounds

The following table highlights key features of compounds structurally related to this compound:

Compound NameCAS NumberKey Features
SR 33805121345-64-0Calcium channel antagonist; similar indole structure.
5-Hydroxytryptamine60-74-2Neurotransmitter; shares phenolic characteristics.
Fluvoxamine69353-21-5Antidepressant; contains phenyl and amine groups.

This comparative analysis indicates that while there are similarities in structural features among these compounds, the unique combination in N-(3,4-Dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amino oxalate may confer distinct pharmacological properties not present in its counterparts.

Mechanistic Studies and Case Studies

Research has begun to elucidate the mechanisms underlying the biological activity of this compound. For instance:

  • Cell Cycle Arrest : Studies have shown that certain derivatives induce apoptosis in cancer cell lines by arresting cells in the G2/M phase and inhibiting tubulin polymerization, which is consistent with mechanisms observed in colchicine-like agents .
  • In Vitro Efficacy : In vitro assays against various cancer cell lines have demonstrated promising antiproliferative activities, suggesting potential applications in oncology .

Future Directions

The ongoing exploration of N-(3,4-Dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amino oxalate includes:

  • Further Mechanistic Investigations : Understanding the precise pathways through which this compound exerts its effects could lead to novel therapeutic strategies.
  • Drug Development : Given its unique profile, there is significant potential for developing this compound or its derivatives into therapeutic agents targeting cardiovascular diseases and cancer.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
  • Synonyms: SR 33805 oxalate (CAS: 121346-32-5 and 121346-33-6) .
  • Molecular Formula : C₃₂H₄₀N₂O₅S
  • Molar Mass : 564.74 g/mol .
  • Physical Properties : Density 1.15 g/cm³ (predicted), boiling point 724.1°C (predicted), pKa 8.82 .

Structural Features :

  • A tertiary amine core with a 3,4-dimethoxyphenethyl group and a sulfonated indole moiety linked via a phenoxypropanamine chain.
  • The oxalate salt form enhances stability and solubility for pharmaceutical applications .

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name / CAS Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Differences from Target Compound
Target Compound (121346-32-5) C₃₂H₄₀N₂O₅S Sulfonated indole, dimethoxyphenethylamine 564.74 Reference compound
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide (651018-66-5) C₂₅H₂₅N₂O₄S Sulfonamide, isopropylphenoxy 465.55 Acetamide linker; lacks tertiary amine chain
N-((5-Chloro-2-phenyl-1H-indol-3-yl)methylene)-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine (3a) C₂₅H₁₇ClN₆O Bis-indole, oxadiazole 452.89 Oxadiazole ring replaces sulfonyl group
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) C₁₂H₁₅N₅ Triazole, dimethylamine 229.28 Simpler triazole core; no sulfonyl or indole

Key Observations :

  • Sulfonamide vs. Oxadiazole : The target compound’s sulfonated indole (critical for receptor binding ) contrasts with the oxadiazole in Compound 3a, which may alter electronic properties and bioactivity .
  • Amine Chain Complexity : The tertiary amine chain in the target compound provides greater conformational flexibility compared to the acetamide linker in 651018-66-5 .

Bioactivity Insights :

  • While the target compound’s exact mechanism is unspecified, its structural analogs (e.g., sulfonamides and oxadiazoles) are frequently associated with kinase inhibition or antimicrobial effects .
  • The dimethoxyphenethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler amines like 10h .

Physicochemical Property Analysis

Solubility and Stability :

  • The target compound’s oxalate salt improves aqueous solubility, critical for in vivo efficacy .

Thermal Stability :

  • The predicted boiling point (724°C) reflects strong intermolecular forces from hydrogen bonding (sulfonyl, amine) and aromatic stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine

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